Propanedinitrile,2-methyl-
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Overview
Description
Propanedinitrile,2-methyl- is an organic compound with the chemical formula C4H5N2. It is a derivative of malononitrile, where one of the hydrogen atoms is replaced by a methyl group. This compound is a valuable building block in organic synthesis due to its versatile reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedinitrile,2-methyl- can be synthesized through several methods. One common method involves the alkylation of malononitrile with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of monomethyl malonitrile often involves the gas-phase reaction of acetonitrile and cyanogen chloride, followed by methylation. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile,2-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various nitriles, amines, and substituted derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Propanedinitrile,2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, dyes, and pharmaceuticals.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: Propanedinitrile,2-methyl- is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of monomethyl malonitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its cyano groups are highly reactive, allowing it to participate in condensation, cyclization, and addition reactions. The compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: The parent compound, which lacks the methyl group.
Dimethyl malonitrile: A derivative with two methyl groups.
Ethyl malononitrile: A derivative with an ethyl group instead of a methyl group.
Uniqueness
Propanedinitrile,2-methyl- is unique due to its specific reactivity profile, which is influenced by the presence of the methyl group. This modification alters its electronic properties and steric hindrance, making it suitable for specific synthetic applications that other derivatives may not be able to achieve.
Properties
IUPAC Name |
2-hydroxy-2-methylbutanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-5(8,4-7)2-3-6/h8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUGIPSBHFLNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)(C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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